N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15008531
InChI: InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

CAS No.:

Cat. No.: VC15008531

Molecular Formula: C15H15NO6

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine -

Specification

Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
IUPAC Name 2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19)
Standard InChI Key MRRGKOFYZAZNJO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O

Introduction

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic organic compound belonging to the chromenone family. It features a chromen-2-one core structure, which is characteristic of coumarins, a class of compounds known for their diverse pharmacological properties. This compound is distinguished by its unique combination of functional groups, including an acetyl group and a glycine moiety, contributing to its distinct chemical properties and biological activities.

Biological Activity

Research indicates that N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine exhibits significant biological activity, particularly as an antimicrobial agent. It effectively inhibits the growth of various bacterial strains by interacting with essential enzymes and proteins, such as bacterial DNA gyrase, which is crucial for DNA replication. Preliminary studies also suggest its potential use in developing therapeutic agents for conditions like cancer and infections.

Biological ActivityMechanism of Action
AntimicrobialInhibition of bacterial DNA gyrase.
Potential AnticancerInteraction with cellular targets affecting proliferation.
Potential Anti-InfectiveModulation of immune responses or direct pathogen inhibition.

Synthesis and Industrial Production

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves multi-step organic reactions. Industrial production may optimize these methods using continuous flow reactors and automated systems to enhance yield and purity. This approach allows for efficient large-scale synthesis while maintaining high product quality.

Applications and Future Directions

This compound has several applications across various fields, including medicinal chemistry and organic synthesis. Its unique structural features and biological activities make it a valuable candidate for further research and development in pharmaceuticals.

Field of ApplicationPotential Uses
Medicinal ChemistryDevelopment of antimicrobial and anticancer drugs.
Organic SynthesisIntermediate in the synthesis of complex organic molecules.

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